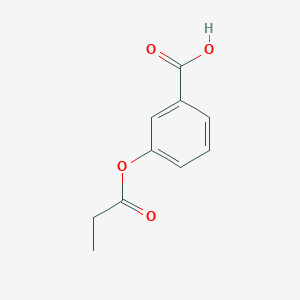

3-(Propionyloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-propanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSHSYUJJSWWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596055 | |

| Record name | 3-(Propanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51988-36-4 | |

| Record name | 3-(Propanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Propionyloxy Benzoic Acid

Design and Optimization of Novel Synthetic Routes for 3-(Propionyloxy)benzoic acid

The primary and most direct route to this compound is the esterification of 3-hydroxybenzoic acid. This transformation involves the acylation of the phenolic hydroxyl group. Various reagents and conditions have been developed to achieve this synthesis, ranging from classical methods to more optimized, modern protocols.

The traditional approach often employs propionic anhydride (B1165640) or propionyl chloride as the acylating agent, frequently in the presence of a catalyst. For instance, concentrated sulfuric acid can be used to catalyze the reaction between 3-hydroxybenzoic acid and the corresponding alcohol or anhydride. d-nb.info

More contemporary methods focus on milder conditions and higher efficiency, often utilizing coupling agents. A notable method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). rasayanjournal.co.in This approach is conducted at room temperature and generally results in high yields, with the primary byproduct, dicyclohexylurea, being easily removed by filtration. rasayanjournal.co.in This method avoids the harsh acidic or basic conditions of older protocols.

The table below summarizes various synthetic approaches for the preparation of this compound.

| Reagent 1 | Reagent 2 | Catalyst/Coupling Agent | Conditions | Key Features | Reference |

| 3-Hydroxybenzoic acid | Propionic Anhydride | Conc. H₂SO₄ | Reflux | Traditional, strong acid catalyst | d-nb.info |

| 3-Hydroxybenzoic acid | Propionyl Chloride | Pyridine | Room Temperature | Base-catalyzed acylation | |

| 3-Hydroxybenzoic acid | Propionic Acid | DCC, DMAP | Dichloromethane, Room Temp | Mild conditions, high yield | rasayanjournal.co.in |

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

While this compound itself is an achiral molecule, the principles of stereoselective synthesis can be applied to create chiral analogs. ethz.ch This involves introducing stereocenters into either the benzoic acid moiety or, more commonly, the propionyloxy side chain. Such syntheses are crucial in fields like medicinal chemistry, where stereochemistry often dictates biological activity.

The synthesis of chiral analogs typically relies on one of two main strategies: the use of a chiral pool or chiral auxiliaries. ethz.ch A chiral pool strategy would involve starting with an enantiomerically pure building block, such as a chiral hydroxy acid.

A practical example of this approach is seen in complex molecule synthesis where a chiral acid is esterified with a chiral alcohol fragment. For instance, a protected, chiral 2-hydroxypropionic acid derivative can be coupled with a chiral alcohol to form a depsipeptide bond, a key step in the total synthesis of natural products like respirantin. nih.gov In one such synthesis, a silyl-protected lactic acid derivative was coupled with a more complex chiral segment, demonstrating the formation of a chiral acyloxy unit analogous to the propionyloxy group. nih.gov This strategy can be adapted to create chiral analogs of this compound by, for example, esterifying 3-hydroxybenzoic acid with an enantiomerically pure, substituted propionyl chloride.

Chemical Modifications and Functionalization Strategies for this compound

Once synthesized, this compound offers two primary sites for further chemical modification: the carboxylic acid group and the aromatic ring. These modifications allow for the creation of a diverse library of derivatives.

The carboxylic acid functionality is readily converted into other functional groups, most commonly esters and amides. This is a standard transformation in organic synthesis, often employed to modify a molecule's physicochemical properties.

A common route involves activating the carboxylic acid, typically by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. d-nb.infogoogle.com This highly reactive intermediate can then be treated with a desired alcohol or amine to yield the corresponding ester or amide. For example, reacting 3-(propionyloxy)benzoyl chloride with an alcohol in the presence of a base like triethylamine (B128534) would produce a new ester derivative. google.com

Alternatively, direct coupling methods can be used, which avoid the need for isolating the reactive acid chloride. Reagents such as dicyclohexylcarbodiimide (DCC), often used with an additive like N-hydroxysuccinimide or DMAP, facilitate the direct formation of an amide or ester bond from the carboxylic acid and an amine or alcohol, respectively. rasayanjournal.co.innih.gov Formamide (B127407) has also been reported as a catalyst for efficient amidation and esterification reactions. rsc.org

The following table presents potential derivatization reactions at the carboxyl group.

| Reaction Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol, DCC, DMAP | Dichloromethane, RT | Ester |

| Amidation | Amine, DCC, HOBt | DMF, RT | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Reflux | Acid Chloride |

| Esterification via Acid Chloride | Alcohol, Triethylamine | Dichloromethane, 0°C to RT | Ester |

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing groups: the propionyloxy group and the carboxylic acid group.

The propionyloxy group (-O-CO-Et) is an ortho-, para-director due to the lone pairs on the phenolic oxygen, although it is an activating group that is somewhat attenuated by the electron-withdrawing nature of the adjacent carbonyl. The carboxylic acid group (-COOH) is a strong deactivating group and a meta-director.

The propionate (B1217596) ester linkage is susceptible to cleavage via hydrolysis or can be exchanged through transesterification.

Hydrolysis: The ester can be hydrolyzed back to 3-hydroxybenzoic acid and propionic acid. This reaction can be carried out under either acidic or basic conditions. nih.gov Basic hydrolysis (saponification) is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide. Subsequent acidification then yields the free 3-hydroxybenzoic acid. Acid-catalyzed hydrolysis is also effective. Recently, more selective methods have been developed. For instance, a supported Lewis acid catalyst (20% InCl₃/MCM-41) has been shown to be effective for the facile and highly selective deprotection of aryl propionates to yield the corresponding phenols, even in the presence of other sensitive functional groups like a carboxylic acid. nih.gov

Transesterification: This process involves the exchange of the propionyl group for another acyl group or the transfer of the entire propionyloxy group to a different alcohol. Transesterification can be catalyzed by acids or bases. Specific catalysts, such as manganese acetate, have been found to be effective for transesterification reactions involving related phenolic esters. justia.com This pathway allows for the modification of the ester portion of the molecule without isolating the parent phenol.

| Reaction | Reagents | Conditions | Outcome | Reference |

| Basic Hydrolysis | NaOH (aq) | Heat, then H₃O⁺ | 3-Hydroxybenzoic acid + Propionic acid | |

| Acidic Hydrolysis | H₃O⁺ | Heat | 3-Hydroxybenzoic acid + Propionic acid | |

| Selective Hydrolysis | 20% InCl₃/MCM-41 | Methanol, Reflux | 3-Hydroxybenzoic acid | nih.gov |

| Transesterification | R-OH, Acid/Base Catalyst | Heat | 3-Hydroxybenzoic acid + Propionic acid ester | justia.com |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis and derivatization of this compound aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency.

In the synthesis of the parent compound, using coupling agents like DCC/DMAP at room temperature can be considered a greener alternative to methods requiring high temperatures and strong acid catalysts. rasayanjournal.co.in Furthermore, the development of catalytic, solvent-free, or aqueous-based reaction conditions represents a significant advance. For example, the Schotten-Baumann reaction, traditionally used for benzoylation, can be performed in an aqueous environment at room temperature, aligning with green chemistry goals. researchgate.net

For derivatization reactions, the use of catalytic amounts of formamide for amidations and esterifications offers a cost-effective and more environmentally benign pathway compared to stoichiometric activating agents. rsc.org In the context of deprotection, employing a recyclable, solid-supported Lewis acid catalyst like InCl₃/MCM-41 for hydrolysis is a prime example of green chemistry. nih.gov This heterogeneous catalyst can be easily recovered and reused, reducing waste and avoiding the use of corrosive, soluble reagents.

Advanced Spectroscopic and Structural Elucidation of 3 Propionyloxy Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis of 3-(Propionyloxy)benzoic acid

High-resolution NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide significant insights into its conformational preferences.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the aromatic protons can confirm the 1,3-substitution pattern. The proton environment of the propionyloxy group would be characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, indicative of the ethyl group spin system. The aromatic protons would appear as a complex multiplet, with their specific chemical shifts influenced by the electronic effects of the carboxylic acid and the propionyloxy group.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the ester, the carbons of the benzene (B151609) ring, and the carbons of the propionyl group. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents. For instance, the carbon atom attached to the ester group (C3) would be shifted downfield due to the deshielding effect of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 175 |

| Ester Carbonyl (C=O) | - | 172 - 176 |

| Aromatic C1 (-COOH) | - | ~130 |

| Aromatic C2 | 7.9 - 8.1 (d) | ~123 |

| Aromatic C3 (-O(C=O)Et) | - | ~151 |

| Aromatic C4 | 7.4 - 7.6 (t) | ~127 |

| Aromatic C5 | 7.2 - 7.4 (d) | ~129 |

| Aromatic C6 | 7.7 - 7.9 (d) | ~134 |

| Propionyl CH₂ | 2.6 - 2.8 (q) | ~28 |

| Propionyl CH₃ | 1.2 - 1.4 (t) | ~9 |

Predicted values are based on data from analogous compounds and general spectroscopic principles.

X-ray Crystallography and Solid-State Structural Characterization of this compound

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the searched literature, the solid-state arrangement can be inferred from studies on related benzoic acid derivatives. conicet.gov.arresearchgate.netiucr.orgrsc.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule. For this compound, these techniques would reveal characteristic vibrational modes.

The most prominent features in the FT-IR spectrum would be the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups, two distinct bands are expected. The carboxylic acid C=O stretch typically appears as a broad band in the region of 1700-1680 cm⁻¹, often broadened by hydrogen bonding. docbrown.infodocbrown.info The ester C=O stretch is generally observed at a higher frequency, around 1740-1720 cm⁻¹. researchgate.netscholarsresearchlibrary.com

The C-O stretching vibrations of the ester and carboxylic acid groups would also be observable, typically in the 1320-1210 cm⁻¹ region. docbrown.infodocbrown.info The broad O-H stretching vibration of the carboxylic acid dimer is another characteristic feature, appearing as a wide absorption band between 3300 and 2500 cm⁻¹. docbrown.info Aromatic C-H and C=C stretching vibrations would be found in their respective characteristic regions.

Raman spectroscopy would provide complementary information. The C=O stretching modes are also Raman active. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint of the substitution pattern.

While a dedicated spectrum for this compound is not available, Table 2 summarizes the expected key vibrational frequencies based on data for benzoic acid, its esters, and isomers like 2-(Propionyloxy)benzoic acid. docbrown.infoacs.orgnist.govijtsrd.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H stretch | 2980 - 2850 | Medium |

| Ester C=O | C=O stretch | 1740 - 1720 | Strong |

| Carboxylic Acid C=O | C=O stretch | 1700 - 1680 | Strong |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid/Ester | C-O stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H bend (out-of-plane) | ~920 | Broad, Medium |

Expected values are based on data from analogous compounds.

Mass Spectrometry Techniques (HRMS, MS/MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 194.18 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₁₀O₄. nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙ at m/z 194) would be observed. The fragmentation of this ion is expected to follow predictable pathways based on the functional groups present. A primary fragmentation would likely be the loss of the propionyloxy group as a radical or the loss of propionic acid.

A key fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. In this case, the loss of the propionyloxy radical (•OCOC₂H₅) would not be a major pathway. Instead, a more likely fragmentation is the cleavage of the bond between the aromatic ring and the ester oxygen, leading to the loss of a C₃H₅O₂ radical.

However, a more dominant fragmentation pathway for aromatic esters involves a McLafferty-type rearrangement, leading to the loss of propene (C₃H₆) and the formation of a radical cation of 3-hydroxybenzoic acid at m/z 138.

Another significant fragmentation pathway would involve the cleavage of the ester group. The loss of the ethyl group (•C₂H₅) would result in an ion at m/z 165. The loss of the propionyl group (•COC₂H₅) is also possible.

Further fragmentation of the benzoyl cation, a common fragment in the mass spectra of benzoic acid derivatives, would also be expected. docbrown.inforesearchgate.net

Tandem mass spectrometry (MS/MS) would be invaluable for confirming these fragmentation pathways by isolating a specific parent ion and analyzing its daughter ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 194 | [C₁₀H₁₀O₄]⁺˙ | Molecular Ion |

| 165 | [M - C₂H₅]⁺ | Loss of ethyl radical from the propionyl group |

| 138 | [M - C₃H₅O]⁺˙ | Loss of propene via McLafferty rearrangement |

| 121 | [C₇H₅O₂]⁺ | Loss of propene and subsequent loss of OH radical |

| 105 | [C₇H₅O]⁺ | Loss of propionic acid and subsequent loss of OH radical |

| 77 | [C₆H₅]⁺ | Loss of CO from the m/z 105 fragment |

| 57 | [C₃H₅O]⁺ | Propionyl cation |

Predicted fragmentation is based on general principles of mass spectrometry and data from related compounds.

Computational Chemistry and Molecular Modeling of 3 Propionyloxy Benzoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction of 3-(Propionyloxy)benzoic acid

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For this compound, DFT calculations would be instrumental in understanding the influence of the propionyloxy and carboxylic acid groups on the benzene (B151609) ring.

While direct DFT data for this compound is sparse, studies on substituted benzoic acids and their esters provide a solid framework for prediction. nih.govresearchgate.netnih.govresearchgate.netrsc.org DFT calculations on a series of substituted benzoic acids have shown excellent correlation with experimental pKa values, indicating the method's reliability in predicting electronic properties. researchgate.net Key parameters derived from such calculations include the charges on the atoms of the carboxylic acid group and the energy difference between the acid and its conjugate base. researchgate.net

A typical DFT study on this compound would involve geometry optimization to find the most stable conformation, followed by the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. An electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic and electrophilic sites.

Table 1: Predicted Key Parameters from a Hypothetical DFT Study on this compound

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate | Relates to the ability to donate electrons. |

| LUMO Energy | Low | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Moderate | Indicator of chemical stability and reactivity. |

| Dipole Moment | Non-zero | Indicates the overall polarity of the molecule. |

| Electrostatic Potential | Negative potential around the carbonyl oxygens and the carboxylic acid oxygen. Positive potential around the carboxylic acid hydrogen. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape.

A study on a spin-labeled benzoic acid ester revealed insights into its partitioning and orientation within a membrane environment, highlighting the importance of the ester group in molecular interactions. acs.org While not directly on our target molecule, this suggests that the propionyloxy group in this compound would play a significant role in its interactions with different media.

An MD simulation of this compound would typically be performed in a solvent box, often water, to mimic physiological conditions. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories would reveal the most populated conformations, the flexibility of the propionyloxy side chain, and the orientation of the carboxylic acid group.

Furthermore, MD simulations can elucidate the effect of the solvent on the molecule's structure and dynamics. The hydrogen bonding patterns between the carboxylic acid group and water molecules, as well as the hydrophobic interactions of the phenyl ring and the propionyl group, would be of particular interest.

Table 2: Potential Conformational States of this compound from a Hypothetical MD Simulation

| Dihedral Angle | Description | Predicted Stable Conformations |

| C(ring)-O-C(=O)-C | Rotation around the ester bond | Planar and non-planar orientations |

| O-C(=O)-C-C | Rotation within the propionyl group | Multiple gauche and anti conformations |

| C(ring)-C(OOH) | Rotation of the carboxylic acid group | Planar with respect to the ring, potential for intramolecular interactions |

In Silico Prediction of Binding Interactions and Receptor Docking of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.

While no specific docking studies for this compound were found, research on meta-substituted benzoic acids provides valuable insights. For instance, docking studies of meta-substituted benzoic acids with the enzyme CYP199A4 have shown that the position of the substituent on the benzene ring significantly influences the binding orientation within the active site. adelaide.edu.au Similarly, docking of meta-substituted benzoic acid derivatives into the ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPARs) has been explored, indicating that the substitution pattern affects the interaction with key amino acid residues. nih.gov

A hypothetical docking study of this compound into a relevant receptor would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on a force field.

The results would predict the most likely binding pose and the binding energy, which is an estimate of the affinity. The analysis of the docked pose would reveal key interactions such as hydrogen bonds (e.g., involving the carboxylic acid group) and hydrophobic interactions (with the phenyl ring and propionyl group).

Table 3: Hypothetical Docking Results for this compound with a Generic Kinase Active Site

| Parameter | Predicted Outcome |

| Binding Energy (kcal/mol) | -5 to -8 |

| Key Hydrogen Bonds | Carboxylic acid group with backbone amide or polar side chains. |

| Hydrophobic Interactions | Phenyl ring and propionyl group with nonpolar residues. |

| Predicted Binding Pose | Carboxylic acid oriented towards a polar region, phenyl and propionyl groups in a hydrophobic pocket. |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. protoqsar.comconicet.gov.ar These models are used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

While no QSAR studies specifically on this compound analogs were identified, numerous QSAR studies have been conducted on various classes of benzoic acid derivatives. nih.govdergipark.org.trresearchgate.netnih.gov These studies have shown that descriptors related to lipophilicity, electronic properties, and molecular shape are often crucial for predicting activity. For example, a QSAR study on benzoylaminobenzoic acid derivatives revealed the importance of hydrophobicity and molar refractivity for their inhibitory activity. nih.gov Another study on p-hydroxy benzoic acid derivatives indicated that topological and shape indices governed their antimicrobial activity. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of compounds with measured biological activity would be required. For each compound, a set of molecular descriptors (e.g., LogP, molar refractivity, topological indices, quantum chemical parameters) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates these descriptors with the observed activity.

Table 4: Important Descriptor Classes for a Hypothetical QSAR Model of this compound Analogs

| Descriptor Class | Examples | Potential Influence on Activity |

| Lipophilic Descriptors | LogP, ClogP | Membrane permeability, hydrophobic interactions with target. |

| Electronic Descriptors | Hammett constants, atomic charges | Electrostatic interactions with the target, reactivity. |

| Steric/Topological Descriptors | Molar refractivity, Kier shape indices | Influence on the fit within the binding site. |

| 3D Descriptors | Surface area, volume | Overall size and shape complementarity with the target. |

Mechanistic Investigations of Biological Activities of 3 Propionyloxy Benzoic Acid

Cellular and Molecular Mechanisms of Anti-inflammatory Actions of 3-(Propionyloxy)benzoic acid

The anti-inflammatory properties of this compound (3-PBA) are characterized by mechanisms that diverge from those of typical non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates a poor correlation between its anti-inflammatory activity and the ability to inhibit prostaglandin (B15479496) (PG) synthesis. wikipedia.orgpixorize.com Unlike aspirin (B1665792) and its isomer 2-propionyloxybenzoic acid (2-PBA), 3-PBA does not significantly inhibit the conversion of arachidonic acid to prostaglandins (B1171923) by platelet lysates. pixorize.com This suggests that its mode of action is not primarily dependent on the inhibition of the cyclooxygenase (COX) enzyme.

A key cellular mechanism underlying its anti-inflammatory effect is the modulation of leukocyte activity. In vivo studies have demonstrated that 3-PBA significantly decreases the accumulation of polymorphonuclear (PMN) leukocytes at sites of inflammation. wikipedia.org This inhibition of leukocyte migration is a crucial factor in its anti-inflammatory potential, independent of prostaglandin synthesis inhibition. wikipedia.org However, the compound's effect on edema, a classic sign of inflammation, is ambiguous. One study reported that 3-PBA did not suppress carrageenin-induced paw edema in rats, while another noted it caused an increase in edema formation. wikipedia.orgpixorize.com This highlights the complexity of its effects and suggests that its influence on vascular permeability may differ from its effects on leukocyte infiltration.

Elucidation of Platelet Aggregation Modulation by this compound

The interaction of this compound with platelets is notably distinct from standard antiplatelet agents. Contrary to the inhibitory effects of aspirin and related compounds, 3-PBA has been found to increase primary platelet aggregation. wikipedia.org This pro-aggregatory effect is consistent with findings that it does not inhibit arachidonic acid-induced aggregation, a pathway dependent on prostaglandin synthesis which 3-PBA does not block. pixorize.com

Signaling Pathways Involved in Platelet Response to this compound

The specific intracellular signaling cascades that are modulated by this compound to produce its pro-aggregatory effect have not been fully elucidated in the available scientific literature. Platelet activation is a complex process involving multiple signaling pathways, primarily mediated by G-protein coupled receptors (GPCRs) and tyrosine kinase receptors, which regulate intracellular calcium levels, protein kinase C (PKC) activation, and ultimately integrin αIIbβ3 activation. nih.gov However, which of these specific pathways are triggered by 3-PBA remains an area for future investigation.

Interaction with Coagulation Factors and Enzymes by this compound

While this compound is noted to affect blood clotting, its direct interactions with specific coagulation factors and enzymes of the coagulation cascade are not well-defined in published research. ontosight.ai The coagulation cascade involves a series of enzymatic activations, including key proteases like thrombin and Factor Xa, leading to the formation of a fibrin (B1330869) clot. google.com There is currently no specific data detailing whether 3-PBA binds to or inhibits these coagulation factors.

Effects of this compound on Polymorphonuclear Leukocyte Function

A significant aspect of the biological activity of this compound is its effect on polymorphonuclear (PMN) leukocytes. As central cells in the innate immune response, the modulation of their function has important implications for inflammation. Research has clearly shown that 3-PBA causes a decrease in the accumulation of PMN leukocytes in vivo. wikipedia.org This effect is considered an important determinant of its anti-inflammatory potential and distinguishes it from compounds like acetylsalicylic acid (ASA), which did not show a similar effect in the same study. wikipedia.org This suggests that 3-PBA may interfere with the processes of leukocyte adhesion, migration, or chemotaxis.

Receptor Binding and Enzyme Inhibition Profiles of this compound

The enzyme inhibition profile of this compound is primarily defined by what it does not inhibit. Key research findings highlight that it is a poor inhibitor of prostaglandin (PG) cyclo-oxygenase activity. wikipedia.orgpixorize.com This lack of significant COX inhibition is a major distinction from its isomer, 2-propionyloxybenzoic acid, and from aspirin, both of which are potent inhibitors of this enzyme. pixorize.com

Specific data regarding the binding of this compound to cellular receptors is not widely available in the scientific literature. Its biological effects, such as the modulation of leukocyte accumulation and platelet aggregation, are likely mediated by interactions with specific molecular targets, but these receptors have yet to be identified.

Biosynthetic Pathways and Metabolic Fate of this compound in Biological Systems

While this compound itself is typically produced via chemical synthesis for research and industrial purposes, the core benzoic acid structure is a natural product. In plants, benzoic acid is not derived from adenosine, but is synthesized from the primary metabolite chorismate, a key intermediate in the shikimate pathway. hmdb.ca The pathway proceeds from L-phenylalanine, which is converted to trans-cinnamic acid. mdpi.com The cinnamic acid side chain is then shortened by two carbons, either through a β-oxidative or a non-oxidative pathway, to yield benzoyl-CoA, the precursor to benzoic acid. mdpi.comnih.gov

The metabolic fate of this compound in biological systems has not been directly studied. However, based on its chemical structure as an ester, it is highly probable that it undergoes hydrolysis by non-specific esterase enzymes present in plasma, the liver, and other tissues. This enzymatic cleavage would yield two separate metabolites: 3-hydroxybenzoic acid and propionic acid .

3-Hydroxybenzoic acid: This phenolic acid is a known metabolite in humans and can be derived from dietary sources like polyphenols. ontosight.aiphenol-explorer.eu It is typically further metabolized before excretion.

Propionic acid: This short-chain fatty acid is a common product of gut microbiota fermentation and the metabolism of odd-chain fatty acids and certain amino acids. wikipedia.orgnih.gov The metabolism of propionic acid begins with its conversion to propionyl-CoA. wikipedia.orghmdb.ca Through a series of enzymatic reactions involving biotin (B1667282) (vitamin B7) and a vitamin B12-dependent mutase, propionyl-CoA is converted to succinyl-CoA. wikipedia.orgpixorize.com Succinyl-CoA is an intermediate of the citric acid cycle and can be readily incorporated into central energy metabolism. wikipedia.orgpixorize.com

Pharmacokinetics and Pharmacodynamics of 3 Propionyloxy Benzoic Acid

Absorption and Distribution Studies of 3-(Propionyloxy)benzoic acid in Biological Matrices

Detailed studies are required to understand how this compound is taken up by a biological system and where it subsequently travels. This involves administering the compound, typically to animal models in preclinical studies, and measuring its concentration in various biological fluids and tissues over time.

Key Research Areas:

Rate and Extent of Absorption: Following administration (e.g., oral, intravenous), the compound's concentration in the blood plasma would be measured to determine its maximum concentration (Cmax), the time to reach that concentration (Tmax), and the total exposure over time (Area Under the Curve, AUC).

Tissue Distribution: Analysis of various organs and tissues would be necessary to ascertain if the compound accumulates in specific areas. The volume of distribution (Vd) is a key parameter calculated from such data.

Plasma Protein Binding: The degree to which this compound binds to proteins in the blood, such as albumin, would need to be quantified, as this influences its availability to exert biological effects.

To illustrate the required data, a hypothetical data table for absorption and distribution parameters is presented below.

| Parameter | Hypothetical Value (Unit) | Description |

| Cmax | Data Not Available (µg/mL) | Maximum plasma concentration after administration. |

| Tmax | Data Not Available (hours) | Time to reach maximum plasma concentration. |

| AUC | Data Not Available (µg·h/mL) | Total systemic exposure to the compound. |

| Volume of Distribution (Vd) | Data Not Available (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Protein Binding | Data Not Available (%) | The percentage of the compound bound to plasma proteins. |

Metabolic Pathways and Metabolite Identification of this compound

Metabolism involves the chemical modification of a compound by the body, which can lead to its activation, inactivation, or preparation for excretion. For this compound, it is anticipated that it would undergo hydrolysis, a common metabolic pathway for ester-containing compounds.

Anticipated Metabolic Pathways:

Ester Hydrolysis: The primary metabolic step is expected to be the cleavage of the ester bond by esterase enzymes, which are abundant in the plasma, liver, and other tissues. This reaction would yield 3-hydroxybenzoic acid and propionic acid .

Phase II Conjugation: Following hydrolysis, the resulting 3-hydroxybenzoic acid would likely undergo Phase II conjugation. This typically involves the attachment of endogenous molecules like glycine (B1666218) (forming a hippuric acid derivative) or glucuronic acid to increase water solubility and facilitate excretion.

The identification of these metabolites would require advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS).

| Parent Compound | Predicted Primary Metabolites | Predicted Secondary Conjugates | Key Enzymatic Processes |

| This compound | 3-Hydroxybenzoic acid, Propionic acid | 3-Hydroxyhippuric acid, 3-Carboxyphenyl glucuronide | Esterases, UDP-Glucuronosyltransferases, Glycine N-Acyltransferase |

Excretion Mechanisms and Routes of this compound

Understanding the pathways by which this compound and its metabolites are eliminated from the body is crucial. This is typically investigated through the analysis of urine and feces after the administration of the compound.

Key Areas for Investigation:

Primary Excretion Route: The water-soluble metabolites, such as the predicted glucuronide and glycine conjugates, are expected to be primarily excreted by the kidneys into the urine.

Mass Balance Studies: To quantify the routes of elimination, a study using a radiolabeled version of the compound would be necessary to track the total percentage of the administered dose recovered in urine, feces, and other potential routes over a set period.

| Excretion Route | Predicted Percentage of Dose | Major Chemical Forms Excreted |

| Renal (Urine) | Data Not Available | Conjugates of 3-hydroxybenzoic acid |

| Fecal | Data Not Available | Unabsorbed parent compound, minor metabolites |

Bioavailability and Systemic Exposure Assessments of this compound

Bioavailability is a key pharmacokinetic parameter that measures the proportion of an administered dose that reaches the systemic circulation in its unchanged form.

Essential Assessments:

Absolute Bioavailability: This would be determined by comparing the AUC from an oral dose to the AUC from a direct intravenous (IV) dose, the latter of which has 100% bioavailability by definition.

Dose Proportionality: It would be important to assess whether an increase in the administered dose leads to a proportional increase in systemic exposure (Cmax and AUC).

| Pharmacokinetic Parameter | Definition | Required Data |

| Absolute Bioavailability | The fraction of the drug absorbed through non-intravenous administration compared with the corresponding intravenous administration. | Data Not Available (%) |

| Systemic Exposure | The concentration of a drug in the body over a period of time. | Data Not Available |

Analytical Method Development for 3 Propionyloxy Benzoic Acid in Complex Matrices

Chromatographic Methods (HPLC, GC-MS) for Separation and Quantification of 3-(Propionyloxy)benzoic acid

No specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods developed explicitly for the separation and quantification of this compound could be identified.

Although HPLC and GC-MS are standard techniques for analyzing related aromatic carboxylic acids, the specific parameters such as column type, mobile phase composition, temperature gradients, and mass spectrometry fragmentation patterns for this compound have not been published. For instance, while methods for benzoic acid often utilize C18 columns with UV detection around 230-235 nm, it is not documented whether these conditions are optimal or have been validated for this compound. Similarly, GC-MS analysis of benzoic acid derivatives often requires a derivatization step to increase volatility, but no studies have detailed this process for this compound.

Spectrophotometric and Electrochemical Detection Techniques for this compound

There is no available literature detailing the development or application of spectrophotometric or electrochemical detection techniques specifically for this compound.

Research on the spectrophotometric analysis of similar compounds, like benzoic acid, indicates a maximum absorbance (λmax) around 230 nm. However, dedicated studies confirming the λmax and the development of quantitative spectrophotometric assays for this compound are absent. Likewise, while the electrochemical behavior of benzoic acid on various electrodes has been investigated, no such studies were found for this compound, leaving its electrochemical properties and potential for electrochemical detection uncharacterized.

Development of Bioanalytical Assays for this compound in Biological Samples

The search for literature yielded no information on the development of bioanalytical assays, such as ELISA or other immunoassays, for the detection of this compound in biological samples like plasma, urine, or tissue.

While bioanalytical methods have been established for metabolites of other industrial chemicals, such as 3-phenoxybenzoic acid (a biomarker for pyrethroid exposure), similar research has not been conducted or published for this compound. Therefore, there are no established protocols for its extraction, clean-up, and quantification in a biological context.

Validation of Analytical Methods for Robustness and Accuracy of this compound Detection

In the absence of developed analytical methods, there are consequently no studies on the validation of such methods for this compound. Method validation is a critical step to ensure the reliability of analytical data, involving the assessment of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. Without initial method development, these performance characteristics remain undetermined for this compound.

Preclinical and Translational Research on 3 Propionyloxy Benzoic Acid

In Vivo Efficacy Studies of 3-(Propionyloxy)benzoic acid in Disease Models (mechanistic outcomes)

In vivo research has explored the effects of this compound, also referred to as 3-PBA, in animal models of inflammation. A key study investigated its impact on polymorphonuclear (PMN) leukocyte accumulation in urethane-anesthetized rats. nih.gov The findings from this research indicate a complex and somewhat paradoxical pharmacological profile.

The study revealed that while this compound led to an increase in edema formation, it concurrently caused a decrease in the accumulation of PMN leukocytes. nih.gov This suggests a potential modulatory effect on the inflammatory cascade, where it may exacerbate certain aspects of the inflammatory response (edema) while mitigating others (leukocyte infiltration).

Mechanistically, the observed effects are linked to its influence on platelet function and prostaglandin (B15479496) pathways. Research indicates that this compound increases primary platelet aggregation. nih.govbiosynth.com Furthermore, it has been shown to enhance the production of arterial prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. nih.gov The dual effect of promoting primary platelet aggregation while also increasing PGI2, which generally has opposing effects, highlights the compound's complex mechanism of action that is not yet fully elucidated.

The suppression of PMN leukocyte accumulation is a significant finding, as these cells play a crucial role in the pathogenesis of various inflammatory diseases. nih.gov This particular anti-inflammatory action is noteworthy because it appears to be independent of the cyclooxygenase (COX) inhibition pathway, which is the primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 1: In Vivo Efficacy and Mechanistic Outcomes of this compound

| Disease Model | Animal Model | Observed Effect | Mechanistic Outcome |

|---|---|---|---|

| Inflammation | Urethane-anesthetized rats | Decreased polymorphonuclear leukocyte accumulation | nih.gov |

| Inflammation | Urethane-anesthetized rats | Increased edema formation | nih.gov |

| Hemostasis | Not specified | Increased primary platelet aggregation | nih.govbiosynth.com |

Toxicological Profiles and Mechanistic Basis of Adverse Effects of this compound

Detailed toxicological studies specifically for this compound are not widely available in the public domain. However, the in vivo efficacy studies provide some initial insights into its potential adverse effects.

The most notable adverse effect observed in preclinical studies is the induction of edema. nih.gov In a study using urethane-anesthetized rats, the administration of this compound resulted in increased edema formation. nih.gov The mechanistic basis for this pro-edematous effect is not explicitly detailed in the available literature but may be related to its influence on vascular permeability, potentially linked to its effects on prostaglandin pathways.

No comprehensive data on the acute, sub-chronic, or chronic toxicity of this compound, including LD50 values or effects on major organs, has been identified in the reviewed scientific literature. The toxicological profile of its parent compound, benzoic acid, has been studied and shows some effects at high doses, such as nervous system disorders and histopathological changes in the liver in rats, but these findings cannot be directly extrapolated to this compound. mst.dk

Table 2: Observed Adverse Effects of this compound in In Vivo Studies

| Adverse Effect | Animal Model | Mechanistic Basis (if reported) |

|---|

Biomarker Identification for Therapeutic Response to this compound

There is no published research that has specifically identified or validated any biomarkers for predicting the therapeutic response to this compound. The preclinical studies have characterized its biological effects, such as the modulation of polymorphonuclear leukocyte accumulation and prostacyclin production. nih.gov While these are important pharmacodynamic markers of the compound's activity, they have not been developed or proposed as predictive biomarkers for therapeutic efficacy in a clinical context. Future research would be necessary to identify any potential genetic, protein, or metabolic biomarkers that could correlate with an individual's response to this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Propionyloxybenzoic acid (3-PBA) |

| Benzoic acid |

Future Research Directions and Therapeutic Potential of 3 Propionyloxy Benzoic Acid

Exploration of Novel Biological Targets for 3-(Propionyloxy)benzoic acid

Initial research into this compound has revealed its potential as a modulator of key physiological processes, particularly those involved in hemostasis and inflammation. The compound has demonstrated significant effects on platelet aggregation and blood clotting, suggesting its utility as a potential antithrombotic agent to prevent the formation of blood clots in arteries or veins. biosynth.com Furthermore, it has been shown to alter the function of polymorphonuclear leukocytes, which are critical cells in the body's defense against infection and various diseases. biosynth.com This dual activity on both platelets and immune cells opens up avenues for exploring its therapeutic applications in a range of thrombo-inflammatory disorders.

Future investigations should aim to precisely identify the molecular targets through which this compound exerts these effects. For instance, its antiplatelet activity warrants a detailed study of its interaction with key receptors and enzymes involved in platelet activation and aggregation, such as cyclooxygenase (COX) enzymes, ADP receptors (P2Y1 and P2Y12), and thromboxane (B8750289) A2 receptors. eco-vector.comscispace.com Understanding the specific binding sites and the nature of these interactions will be crucial for its development as a targeted antiplatelet therapy.

The observed impact on polymorphonuclear leukocytes suggests a potential role in modulating inflammatory responses. biosynth.com Polymorphonuclear leukocytes, particularly neutrophils, are key players in the inflammatory cascade, and their dysregulation is implicated in various inflammatory conditions. google.com Future research could explore the effects of this compound on neutrophil functions such as chemotaxis, phagocytosis, and the release of inflammatory mediators like cytokines and reactive oxygen species (ROS). google.comacs.org Elucidating the signaling pathways involved, such as the NF-κB pathway, could reveal novel anti-inflammatory applications for this compound. nih.gov

Given that other benzoic acid derivatives have been investigated for their roles in cancer treatment through mechanisms like tyrosinase inhibition or activation of xenobiotic receptors (PXR/SXR), future studies could explore similar targets for this compound. nih.gov

Rational Design of Next-Generation Analogs of this compound

The existing structure of this compound serves as a promising scaffold for the rational design of next-generation analogs with enhanced therapeutic properties. By systematically modifying its chemical structure, it is possible to improve its potency, selectivity, and pharmacokinetic profile.

One key area for analog design is the modification of the propionyloxy ester group. Studies on other hydroxybenzoic acid esters have shown that the nature of the ester can significantly influence biological activity, such as antiviral or antiplatelet effects. scispace.comnih.gov For instance, altering the length and branching of the alkyl chain of the ester could modulate the compound's lipophilicity, thereby affecting its absorption, distribution, and cellular uptake. researchgate.net Exploring a range of ester functionalities could lead to analogs with improved efficacy and duration of action.

Another strategy involves the modification of the benzoic acid ring itself. The introduction of different substituent groups at various positions on the ring can profoundly impact the compound's interaction with its biological targets. For example, in studies of other benzoic acid derivatives, the position and nature of substituents have been shown to be critical for anti-inflammatory and antiplatelet activity. nih.gov Computational modeling and structure-activity relationship (SAR) studies could guide the synthesis of analogs with optimized activity. researchgate.netd-nb.info

Furthermore, the concept of creating prodrugs is a viable strategy. As this compound is an ester of 3-hydroxybenzoic acid, it can be considered a prodrug that is hydrolyzed in the body to release the active 3-hydroxybenzoic acid. This approach can be refined by designing other ester analogs that are more efficiently cleaved by specific enzymes at the target site, thereby improving drug delivery and reducing off-target effects. scispace.comrasayanjournal.co.in

The synthesis of hybrid molecules, where this compound is conjugated with other pharmacologically active moieties, represents another exciting frontier. For example, creating conjugates with other anti-inflammatory or antithrombotic agents could lead to synergistic effects and multi-target therapies. rasayanjournal.co.in

Investigation of Combination Therapies Involving this compound

The therapeutic potential of this compound may be significantly enhanced when used in combination with other established drugs. Investigating such combination therapies could lead to more effective treatment strategies for a variety of conditions, potentially with lower doses and reduced side effects.

Given its demonstrated antiplatelet and potential anti-inflammatory properties, a logical step is to explore its use in combination with existing antithrombotic and anti-inflammatory agents. biosynth.com For instance, combining this compound with low-dose aspirin (B1665792) or other antiplatelet drugs could provide a synergistic effect in preventing cardiovascular events. eco-vector.comresearchgate.net Similarly, its co-administration with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could be beneficial in treating chronic inflammatory diseases. nih.gov

In the context of cancer therapy, where some benzoic acid derivatives have shown promise, combination with standard chemotherapeutic agents or radiation therapy could be explored. nih.gov Such combinations could potentially enhance the efficacy of conventional cancer treatments and overcome drug resistance.

Furthermore, for conditions like hyperuricemia and gout, where inflammation is a key component, combining this compound with uric acid-lowering drugs like allopurinol (B61711) could offer a dual approach to managing the disease by addressing both the metabolic and inflammatory aspects. google.com

The potential for combination therapy also extends to managing complex diseases with multiple underlying factors. For example, in certain neurodegenerative diseases where inflammation and vascular dysfunction play a role, a combination of this compound with neuroprotective agents could be a novel therapeutic strategy. biosynth.com

Development of Advanced Delivery Systems for this compound

To maximize the therapeutic potential of this compound, the development of advanced delivery systems is crucial. Such systems can improve the compound's solubility, stability, bioavailability, and targeting to specific sites in the body, thereby enhancing its efficacy and minimizing potential side effects.

One promising approach is the encapsulation of this compound into nanoparticles. Various types of nanoparticles, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, have been successfully used to deliver other benzoic acid derivatives. rasayanjournal.co.in These nanocarriers can protect the drug from degradation, control its release profile, and facilitate its transport across biological barriers.

The development of stimuli-responsive delivery systems is another exciting area of research. These systems are designed to release the drug in response to specific physiological or external triggers, such as changes in pH, temperature, or the presence of specific enzymes. rasayanjournal.co.in For example, a pH-sensitive nanoparticle formulation could be designed to release this compound specifically in the acidic microenvironment of inflamed tissues or tumors.

Hydrogels also represent a versatile platform for the controlled delivery of this compound. Injectable hydrogels can form a depot at the site of administration, providing sustained release of the drug over an extended period. This would be particularly beneficial for the treatment of chronic conditions requiring long-term therapy.

Furthermore, the conjugation of this compound to targeting ligands, such as antibodies or peptides, can enable its specific delivery to diseased cells or tissues. This targeted approach can significantly increase the drug's therapeutic index by concentrating its action at the desired site while sparing healthy tissues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Propionyloxy)benzoic acid, and how do reaction conditions influence yield?

- Methodology : A Suzuki-Miyaura coupling reaction is a viable approach for synthesizing benzoic acid derivatives. For example, 3-phenylbenzoic acid was synthesized using 3-iodobenzoic acid, phenylboronic acid, PdCl₂ catalyst, and NaOH in a 1:1 molar ratio, yielding 198.2 g/mol product . Adapting this protocol:

- Reactants : Use 3-hydroxybenzoic acid as the core, with propionyl chloride for esterification.

- Catalyst : Optimize Pd-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Data Table :

| Reactant | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-hydroxybenzoic acid | Pd(PPh₃)₄ | THF | 65–75 | Adapted from |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- HPLC Analysis : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time and peak symmetry confirm purity (RSD < 1.2% as in analogous methods) .

- Spectroscopy : Compare NMR (¹H, ¹³C) and FT-IR spectra with computational predictions (e.g., NIST Chemistry WebBook for analogous compounds) .

- Key Metrics :

- Purity : >95% (GC/HPLC).

- Mass Spec : Exact mass (e.g., 194.1 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during esterification of 3-hydroxybenzoic acid?

- Methodology :

- Temperature Control : Limit to 0–5°C during propionyl chloride addition to suppress hydrolysis.

- Catalytic Acid : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Solvent Screening : Test dichloromethane vs. THF for solubility and reactivity balance.

Q. What strategies resolve discrepancies between computational and experimental spectroscopic data for this compound?

- Methodology :

- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between benzene and ester groups) to validate computational models .

- DFT Calculations : Use B3LYP/6-31G(d) basis set to simulate NMR shifts; deviations >0.5 ppm may indicate solvent effects or proton exchange .

Q. How do substituent effects influence the physicochemical properties of this compound derivatives?

- Methodology :

- LogP Measurement : Use shake-flask method (octanol/water) to assess hydrophobicity changes with substituents (e.g., nitro or trifluoromethyl groups) .

- Thermal Stability : TGA/DSC to compare decomposition temperatures (e.g., 458.2°C predicted for 3-[(1-Carboxyvinyl)oxy]benzoic acid) .

- Data Table :

| Derivative | LogP | Decomposition Temp (°C) | Reference |

|---|---|---|---|

| This compound | 1.8 | 320–340 (predicted) | |

| 3-Nitro derivative | 2.1 | 290–310 |

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.